molecular formula C16H24N4O2 B2777318 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine CAS No. 353501-02-7

1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine

Cat. No.: B2777318
CAS No.: 353501-02-7
M. Wt: 304.394
InChI Key: RKFTZIAMCCNALR-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine is a piperazine derivative featuring a nitro-substituted phenyl ring and a piperidinyl group at the 3-position. The nitro group may enhance electron-withdrawing effects, influencing binding interactions, while the piperidine and piperazine moieties contribute to conformational flexibility and solubility .

Properties

IUPAC Name

1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTZIAMCCNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine (CAS No. 353501-02-7) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H24N4O2
  • Molecular Weight : 304.39 g/mol
  • IUPAC Name : 1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine
  • Purity : Typically >95% .

Research indicates that 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine exhibits various biological activities, primarily through interactions with neurotransmitter systems. Its structure suggests potential binding to serotonin and dopamine receptors, which are critical in modulating mood and behavior.

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of piperazine derivatives, including this compound. The presence of nitro and piperidine groups enhances its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings suggest that modifications on the piperazine scaffold can lead to improved antimicrobial properties.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that derivatives with similar structural features exhibit varying degrees of efficacy against fungi such as Candida albicans .

Case Studies

A notable study evaluated the effects of similar piperazine derivatives in vivo, demonstrating their potential as therapeutic agents in treating infections caused by resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders. Research into piperazine derivatives has indicated effects on serotonin reuptake inhibition, which is a mechanism utilized by many antidepressants .

Synthesis Methods

The synthesis of 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Ring : Utilizing appropriate precursors to create a substituted piperidine.
  • Nitration : Introducing the nitro group at the para position of the phenyl ring.
  • Piperazine Formation : Finalizing the structure through cyclization reactions.

Each step can be optimized for yield and purity based on specific reaction conditions .

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.

Antitumor Activity

Studies have explored the antitumor properties of piperazine derivatives. The nitro group present in this compound may enhance its ability to induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Data Tables

Activity TypeDescriptionReferences
NeuropharmacologyModulation of serotonin and dopamine receptors
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the binding affinity of piperazine derivatives at serotonin receptors. The results indicated that modifications to the piperazine ring significantly affected receptor binding, suggesting that similar modifications to 1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine could enhance its therapeutic efficacy in treating mood disorders.

Case Study 2: Antitumor Activity

Research conducted by the American Association for Cancer Research examined various piperazine derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that compounds with nitro substitutions demonstrated increased cytotoxicity, warranting further exploration of this compound's potential as an anticancer agent.

Comparison with Similar Compounds

Modifications on the Piperazine/Piperidine Core

  • Piperazine vs. Piperidine Linkers: Substituting piperidine with piperazine significantly enhances receptor affinity. For example, in thiazolopyrimidine derivatives, replacing piperidine (Ki = 594 nM) with piperazine (Ki = 58 nM) improved hA2A adenosine receptor (hA2AAR) binding by ~10-fold . This suggests that the additional nitrogen in piperazine facilitates stronger hydrogen bonding or electrostatic interactions with target proteins.
  • Piperidine-4-yl Substituents :
    Compounds like 1-methyl-4-(piperidin-4-yl)piperazine () lack the nitro-phenyl group but share the piperazine-piperidine backbone. These derivatives are often intermediates in kinase inhibitor synthesis (e.g., brigatinib analogs) . Their simplified structures highlight the importance of the nitro-phenyl group in the target compound for specificity.

Pharmacokinetic and Solubility Considerations

  • Water Solubility :
    Piperazine derivatives with basic secondary amines (e.g., phenyl piperazine in ) exhibit improved water solubility compared to acylated analogs. The target compound’s methyl-piperazine group may similarly enhance solubility, a critical factor for oral bioavailability .

  • Synthetic Byproducts :
    During the synthesis of brigatinib analogs (), intermediates like 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine are prone to impurities. This underscores the challenge of maintaining regioselectivity when introducing nitro and piperidinyl groups .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Affinity/Potency Source
Target Compound Piperazine 4-nitro-3-(piperidin-1-yl)phenyl Under investigation N/A N/A
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine (HSN285) Piperazine 2-Trifluoromethylbenzyl FLT3 inhibition (moderate) IC50 ~100–500 nM
Compound 3 (Thiazolopyrimidine derivative) Piperazine + benzyl Benzyl hA2AAR binding Ki = 58 nM
1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine Piperazine + naphthylsulfonyl Naphthylsulfonyl, 4-nitro-3-piperidinylphenyl Not reported N/A
1-Methyl-4-(piperidin-4-yl)piperazine Piperazine + piperidine Piperidin-4-yl Kinase inhibitor intermediate N/A

Research Findings and Implications

  • Anticancer Potential: Piperazine derivatives in and show activity against FLT3 and hA2AAR, suggesting the target compound’s nitro and piperidinyl groups could be optimized for similar pathways .
  • Antibacterial Activity : Bulky substituents on the phenyl ring (e.g., in ) reduce activity, indicating the target compound’s nitro group may balance steric and electronic effects for improved efficacy .
  • Synthetic Challenges : The nitro group’s reactivity () necessitates precise control during synthesis to avoid byproducts, a consideration for scalable production .

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